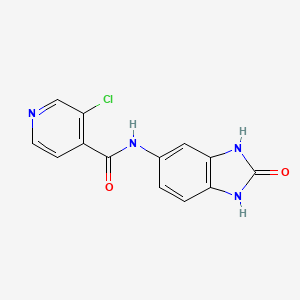
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide, also known as CCEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCEPC belongs to the class of pyridine carboxamides and has shown promising results in various studies related to its mechanism of action and biochemical effects.
作用机制
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been found to exhibit significant anti-inflammatory and antitumor activities in various studies. It has been shown to suppress the production of inflammatory cytokines and chemokines in the body, which play a crucial role in the pathogenesis of various inflammatory diseases. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, one of the limitations of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
Several future directions for the research on 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the exploration of its potential use in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide and its potential side effects in humans.
Conclusion:
In conclusion, 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its anti-inflammatory, antitumor, and antiviral activities make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide involves the reaction of 3-chloronicotinic acid with 2-cyclohexyloxyethanol and thionyl chloride, followed by the reaction with ammonia and acetic acid. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide.
科学研究应用
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-10-16-7-6-12(13)14(18)17-8-9-19-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZPWVZFOFKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCNC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)
